

In-Depth Technical Guide: 2-Amino-5-(4-nitrophenylsulfonyl)thiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-5-(4-nitrophenylsulfonyl)thiazole
Cat. No.:	B1265366

[Get Quote](#)

CAS Number: 39565-05-4

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** is limited. This guide provides available information and extrapolates potential properties, synthesis, and biological activities based on structurally related compounds to facilitate future research.

Core Compound Identification and Properties

2-Amino-5-(4-nitrophenylsulfonyl)thiazole is a heterocyclic compound featuring a 2-aminothiazole core functionalized at the 5-position with a 4-nitrophenylsulfonyl group. This structure combines the recognized pharmacophore of the 2-aminothiazole ring with the electron-withdrawing and potential biological activity of the nitrophenylsulfonamide moiety.

Table 1: Physicochemical and Identification Data

Property	Value	Source
CAS Number	39565-05-4	[1]
Molecular Formula	C ₉ H ₇ N ₃ O ₄ S ₂	[1]
Molecular Weight	285.292 g/mol	[1]
Canonical SMILES	C1=CC(=CC=C1S(=O)(=O)C2=CSC(=N2)N)---INVALID-LINK--[O-]	Inferred
InChI Key	GTKCGAOXFHFTD-UHFFFAOYSA-N	[2]
Appearance	Data not available	-
Melting Point	Data not available	-
Solubility	Data not available	-

Table 2: Safety and Hazard Information

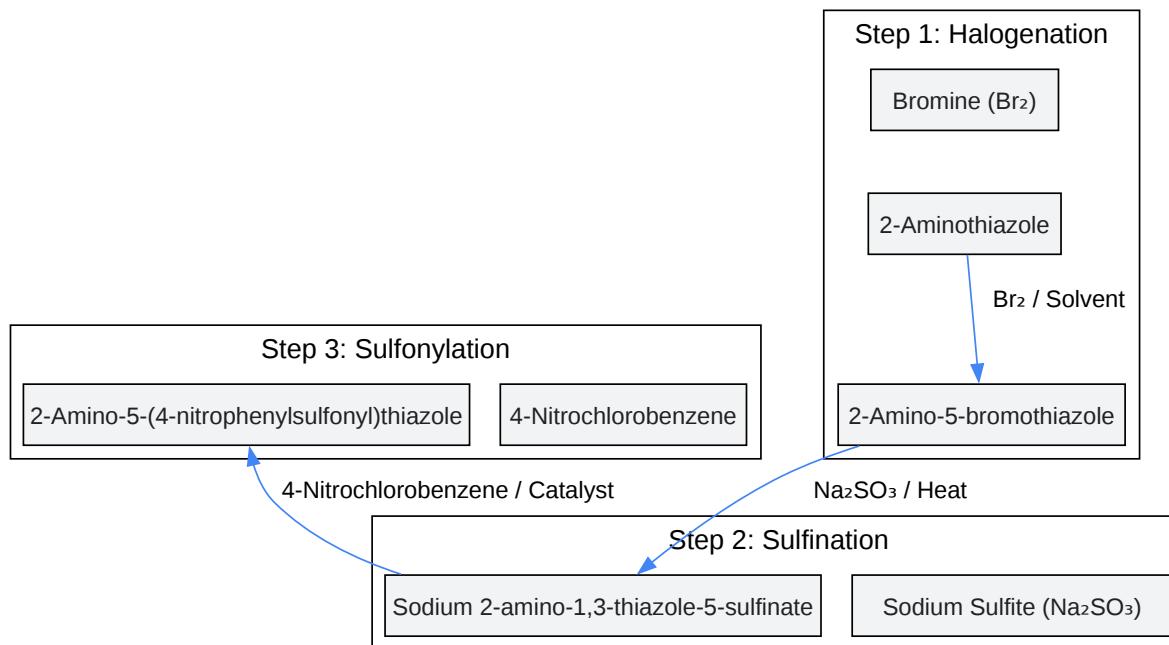
Hazard Statement	GHS Code	Description
Harmful if swallowed	H302	Indicates acute oral toxicity.
Causes serious eye irritation	H319	Can cause significant irritation upon contact with eyes.

This information is derived from safety data sheets and should be used for preliminary guidance only. A full risk assessment should be conducted before handling.[\[1\]](#)

Spectroscopic Characterization Profile

While specific spectral data for **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** is not publicly available, the following table outlines the expected spectroscopic characteristics based on its structure. This serves as a guide for researchers in confirming the identity and purity of the synthesized compound.

Table 3: Expected Spectroscopic Data


Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons of the 4-nitrophenyl group appearing as two doublets in the downfield region (approx. 7.5-8.5 ppm).- A singlet for the proton at the 4-position of the thiazole ring.- A broad singlet for the amino (-NH₂) protons, which is exchangeable with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons of the 4-nitrophenyl group.- Carbons of the thiazole ring, with the carbon bearing the sulfonyl group being significantly downfield.
Mass Spec (MS)	<ul style="list-style-type: none">- A molecular ion peak corresponding to the molecular weight (285.29 m/z for [M]⁺).- Fragmentation patterns showing the loss of SO₂, NO₂, and cleavage of the thiazole ring.
Infrared (IR)	<ul style="list-style-type: none">- Characteristic stretches for N-H bonds of the amino group (approx. 3300-3500 cm⁻¹).- Asymmetric and symmetric stretches for the sulfonyl group (SO₂) (approx. 1350 and 1150 cm⁻¹).- Strong absorptions for the nitro group (NO₂) (approx. 1530 and 1350 cm⁻¹).- Aromatic C-H and C=C stretching frequencies.

Proposed Synthesis and Experimental Protocol

A specific, validated synthesis protocol for **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** is not readily available in the literature. However, a plausible synthetic route can be devised based on established methods for the functionalization of the 2-aminothiazole ring, particularly at the 5-position. The following represents a proposed multi-step synthesis.

Proposed Synthesis Workflow Diagram

Proposed Synthesis of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole

[Click to download full resolution via product page](#)

Caption: A proposed three-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-5-bromothiazole[3]

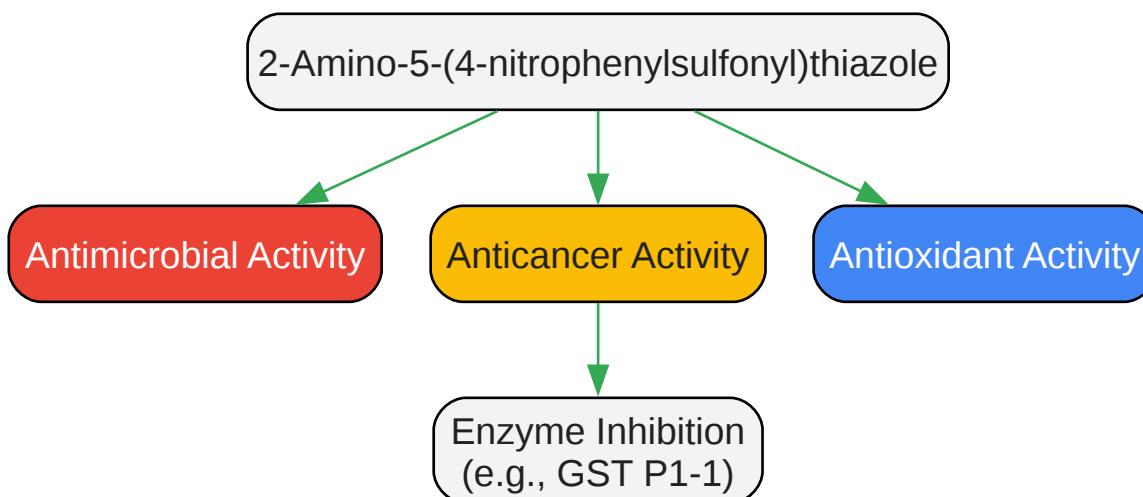
- Dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).
- Cool the solution in an ice bath.

- Slowly add bromine (1 equivalent) dropwise while maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
- Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
- Filter the solid, wash with water, and dry to obtain 2-amino-5-bromothiazole.

Step 2: Synthesis of Sodium 2-amino-1,3-thiazole-5-sulfinate

- Suspend 2-amino-5-bromothiazole (1 equivalent) in an aqueous solution of sodium sulfite (1.2 equivalents).
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Cool the reaction mixture and filter to remove any unreacted starting material.
- The aqueous solution containing the sodium sulfinate salt can be used directly in the next step or the product can be precipitated by adding a suitable salt.

Step 3: Synthesis of **2-Amino-5-(4-nitrophenylsulfonyl)thiazole**


- To the aqueous solution of sodium 2-amino-1,3-thiazole-5-sulfinate (1 equivalent), add 4-nitrochlorobenzene (1 equivalent) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
- Heat the mixture to 80-100°C and stir vigorously for 6-8 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the mixture to room temperature. The product should precipitate out of the solution.
- Filter the solid product, wash with water, and then a small amount of cold ethanol.

- Recrystallize from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure **2-Amino-5-(4-nitrophenylsulfonyl)thiazole**.

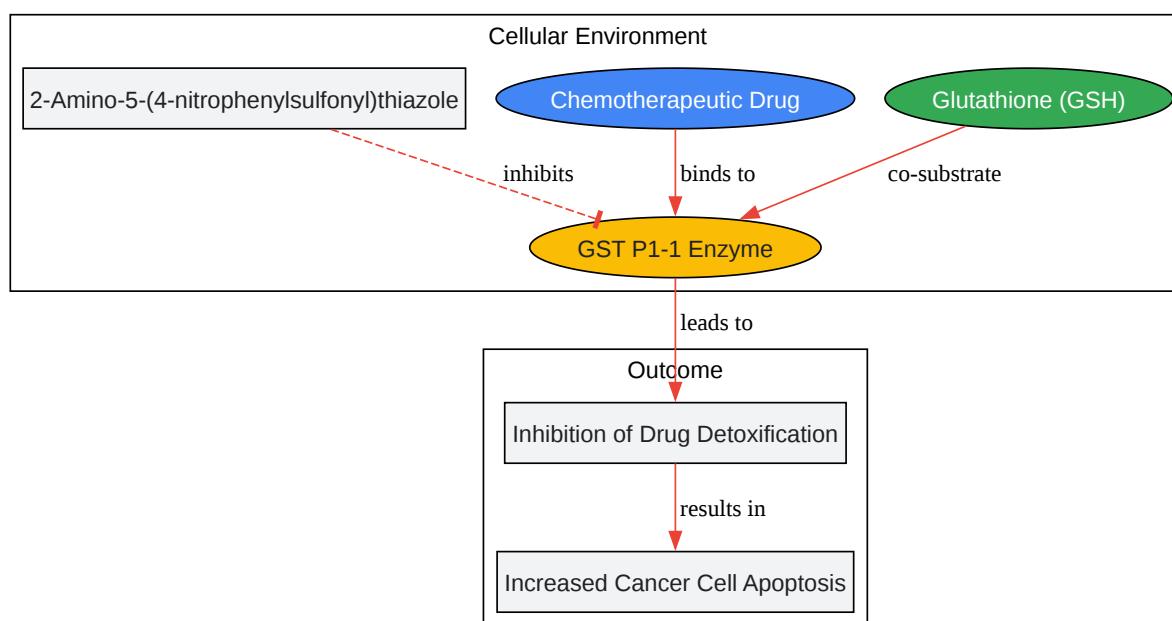
Potential Biological Activities and Signaling Pathways

There are no direct studies on the biological activity of **2-Amino-5-(4-nitrophenylsulfonyl)thiazole**. However, the 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and sulfonamide derivatives are known to exhibit a wide range of biological effects.^{[4][5]}

Potential Therapeutic Areas Diagram

[Click to download full resolution via product page](#)

Caption: Potential therapeutic applications based on related compounds.


Discussion of Potential Activities:

- **Antimicrobial Activity:** Many 2-aminothiazole derivatives have demonstrated potent antibacterial and antifungal properties. The addition of the sulfonamide group, a well-known antibacterial pharmacophore, may enhance this activity.
- **Anticancer Activity:** The 2-aminothiazole core is present in several anticancer drugs. Furthermore, a structurally related compound, 2-(4-chlorobenzyl)-5-(4-

nitrophenylsulfonamido)benzoxazole, has been shown to be an inhibitor of human Glutathione S-transferase P1-1 (GST P1-1).^[4] GST P1-1 is often overexpressed in cancer cells and contributes to multidrug resistance. This suggests that **2-Amino-5-(4-nitrophenylsulfonyl)thiazole** could be investigated as a potential GST P1-1 inhibitor.

- Antioxidant Activity: Studies on a series of 2-aminothiazole sulfonamide derivatives have demonstrated their potential as antioxidant agents, capable of scavenging free radicals.^[4]

Proposed Mechanism of Action (Hypothetical Pathway for Anticancer Activity)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-AMINO-5-(4-NITROPHENYLSULFONYL)THIAZOLE(39565-05-4) 13C NMR [m.chemicalbook.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excli.de [excli.de]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Amino-5-(4-nitrophenylsulfonyl)thiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265366#2-amino-5-4-nitrophenylsulfonyl-thiazole-cas-number-39565-05-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com